ClC1=CC=C(C=C1)CN2C(CO)=NC3=C2C=CC=C3
. The InChI representation is 1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
.
Based on similar benzimidazole derivatives, [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol is expected to have a planar or nearly planar benzimidazole ring system. [] The chlorobenzyl group at the N1 position and the methanol group at the 2-position would likely adopt conformations influenced by steric hindrance and potential intramolecular interactions like hydrogen bonding.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6